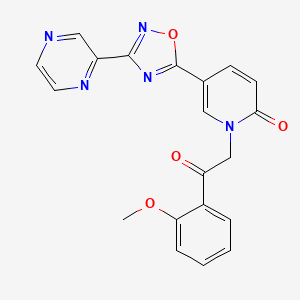
1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular weight of 177.67 . It’s also known by its IUPAC name "1-(tetrahydrofuran-2-yl)cyclobutan-1-amine hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO.ClH/c9-8(4-2-5-8)7-3-1-6-10-7;/h7H,1-6,9H2;1H . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Diastereo- and Enantioselective Synthesis
Amine-substituted cyclobutanes, such as 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, play a pivotal role as substructures in biologically active compounds. The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes has been demonstrated, revealing the importance of these compounds in achieving high stereocontrol in synthetic organic chemistry (Feng, Hao, Liu, & Buchwald, 2019).
Cyclobutadiene Intermediates in Cycloaddition Reactions
The chemical reactivity and applications of cyclobutane derivatives in cycloaddition reactions have been explored, underscoring their utility in creating complex molecular architectures. For instance, cyclobutadiene intermediates play a crucial role in the cycloaddition reactions of 1-alkynyl sulfones with 1-alkynylamines, leading to the formation of diverse organic compounds (Eisch, Hallenbeck, & Lucarelli, 1991).
Biological Activities of Oxetane-containing Compounds
Oxetane-containing cyclobutanes, related to the chemical structure of interest, exhibit a broad spectrum of biological activities. These compounds, found in various natural sources, demonstrate antineoplastic, antiviral, antifungal, and other significant pharmacological properties, highlighting their potential in medicinal chemistry and drug design (Vil’, Terent’ev, Quntar, Gloriozova, Savidov, & Dembitsky, 2019).
Transition State Synthons for Medicinal Chemistry
The synthesis of protected 2-aminocyclobutanone derivatives, including this compound, serves as a platform for accessing cyclobutanone-containing lead inhibitors. These molecules are crucial for targeting hydrolase enzymes such as serine proteases and metalloproteases, which are relevant in therapeutic interventions (Mohammad, Reidl, Zeller, & Becker, 2020).
Innovative Synthetic Approaches
Research into cyclobutane derivatives also includes innovative synthetic approaches to creating functionalized molecules. For example, the synthesis of tri-functionalized cyclobutanes, incorporating an acid, an amine, and another functional group, demonstrates the versatility and potential of cyclobutane derivatives in synthetic organic chemistry and drug development (Chang, Guillot, Boddaert, & Aitken, 2019).
properties
IUPAC Name |
1-(oxolan-2-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(4-2-5-8)7-3-1-6-10-7;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCXXIUSJCOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2892756.png)
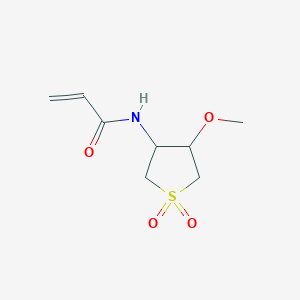
![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2892760.png)
![Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2892761.png)
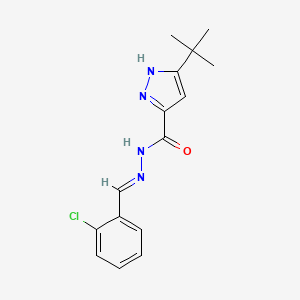
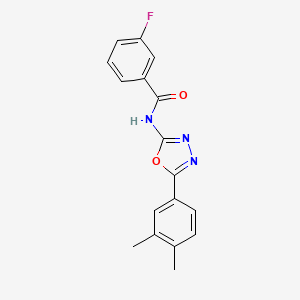
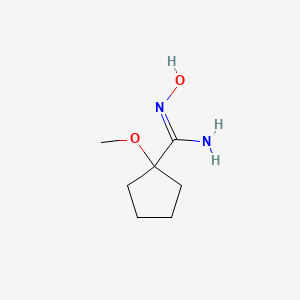
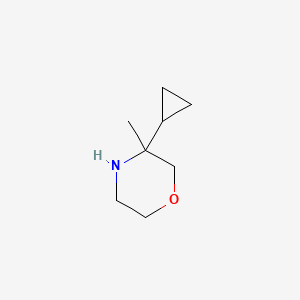

![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)
![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2892770.png)
![3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2892772.png)
